molecular formula C25H30N2O6 B119123 Fmoc-N-(3-Boc-aminopropyl)-Gly-OH CAS No. 143192-31-8

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH

Cat. No.: B119123
CAS No.: 143192-31-8
M. Wt: 454.5 g/mol
InChI Key: IMAPLGVUJDLQCK-UHFFFAOYSA-N
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Description

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH: is a chemical compound widely used in peptide synthesis and organic chemistry researchThe compound’s full chemical name is (9H-fluoren-9-ylmethoxy)carbonyl-N-(3-(tert-butoxycarbonyl)aminopropyl)glycine .

Scientific Research Applications

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH has a wide range of applications in scientific research:

    Peptide Synthesis: Used as a building block for the synthesis of peptides and proteins.

    Drug Development: Modification of peptides for improved pharmacokinetic properties.

    Bioconjugation: Introduction of functional groups for labeling or immobilization of biomolecules.

    Material Science: Development of peptide-based materials and hydrogels.

Safety and Hazards

The safety information for Fmoc-N-(3-Boc-aminopropyl)-Gly-OH indicates that it should be stored at 0-8 °C . The compound is labeled with the GHS07 symbol, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH typically involves multiple steps:

    Protection of the Amino Group: The amino group of glycine is protected using the tert-butoxycarbonyl (Boc) group.

    Coupling Reaction: The protected glycine is then coupled with 3-aminopropylamine.

    Fmoc Protection: The final step involves the protection of the amino group with the (9H-fluoren-9-ylmethoxy)carbonyl (Fmoc) group.

The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Boc removal.

    Coupling: DCC and NHS in anhydrous conditions.

    Substitution: Various nucleophiles under mild conditions.

Major Products

The major products formed from these reactions include deprotected amino acids, peptides, and modified peptides with functional groups or linkers .

Mechanism of Action

The mechanism of action of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH involves its role as a protected amino acid derivative. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during peptide synthesis. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gly-OH: Lacks the 3-Boc-aminopropyl group, used for simpler peptide synthesis.

    Boc-Gly-OH: Lacks the Fmoc group, used for different protection strategies in peptide synthesis.

    Fmoc-N-(2-Boc-aminoethyl)-Gly-OH: Similar structure with a different linker length.

Uniqueness

Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is unique due to its dual protection strategy, allowing for selective deprotection and functionalization. This makes it highly versatile for complex peptide synthesis and bioconjugation applications .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-8-14-27(15-22(28)29)24(31)32-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,26,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAPLGVUJDLQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373277
Record name Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143192-31-8
Record name Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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